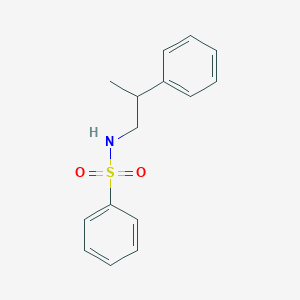

N-(2-phenylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-13(14-8-4-2-5-9-14)12-16-19(17,18)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFPGUERRXYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred and cooled in an ice-water bath to control the reaction temperature. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-phenylpropyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its use as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Alkyl Chain Length Variations

- Shorter Chains (Ethyl/Propyl): Quantum chemical studies on alkylimino-substituted sulfonamides (e.g., N-(2-aminoethyl)benzenesulfonamide and N-(2-aminopropyl)benzenesulfonamide) reveal that shorter alkyl chains enhance molecular rigidity. For instance, ethyl and propyl derivatives exhibit higher HOMO-LUMO energy gaps (4.5–5.0 eV), suggesting greater kinetic stability compared to longer-chain analogs .

- Longer Chains (Butyl/Hexyl):

Increasing alkyl chain length reduces planarity and increases steric hindrance, lowering melting points and solubility in polar solvents. Butyl and hexyl derivatives show 10–15% lower HOMO-LUMO gaps, indicating higher reactivity .

Functional Group Modifications

- Chloro-Nitro Substituents: N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide () incorporates electron-withdrawing groups (Cl, NO₂), which enhance electrophilicity. X-ray crystallography data show intramolecular hydrogen bonds (N–H···O, 2.1 Å) stabilizing the nitro group, a feature absent in the parent N-(2-phenylpropyl)benzenesulfonamide .

- Hydroxypropyl vs. Phenylpropyl:

N-(2-Hydroxypropyl)benzenesulfonamide () has improved aqueous solubility (logP ≈ 1.2) due to its hydroxyl group, contrasting with the hydrophobic phenylpropyl analog (estimated logP ≈ 3.5) .

Thermodynamic and Electronic Profiles

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-phenylpropyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sulfonylation of a primary amine (e.g., 2-phenylpropylamine) with benzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent selection : Use of triethylamine or pyridine as a base to neutralize HCl byproducts.

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to balance reactivity and side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Data : In analogous sulfonamide syntheses, yields range from 37% to 73% depending on substituent steric effects and reaction time .

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques :

- NMR spectroscopy : and NMR verify substituent positions and absence of unreacted precursors. For example, benzenesulfonamide protons appear as distinct singlets (~7.5–8.0 ppm), while the 2-phenylpropyl chain shows characteristic splitting patterns .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 304.12 for C _{17}NO$ _{2}S) .

- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What spectroscopic methods are employed to characterize its chemical environment?

- FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm, while N-H stretches (if present) are observed at ~3300 cm .

- X-ray crystallography : Used to resolve bond lengths and angles. For example, in related benzenesulfonamides, S-N bond lengths average 1.63 Å, and C-S-O angles are ~106° .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Approach : Use programs like SHELXL for iterative refinement. Key steps include:

- Data validation : Check for outliers using R values (<0.05 for high-quality datasets).

- Disorder modeling : Apply PART instructions for disordered groups (e.g., flexible alkyl chains).

- Thermal parameters : Refine anisotropic displacement parameters (ADPs) for non-H atoms.

- Case study : In N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide, SHELXL refinement reduced the R factor from 0.125 to 0.056 by addressing rotational disorder in the nitro group .

Q. What computational methods predict the biological activity of this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrostatic potential surfaces and HOMO-LUMO gaps. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .

- Molecular docking : AutoDock Vina simulates binding to targets like NLRP3 inflammasome (PDB ID: 6NPY). Docking scores (e.g., −8.2 kcal/mol) correlate with inhibitory activity in vitro .

Q. How are structure-activity relationships (SARs) analyzed for sulfonamide derivatives?

- Methodology :

- Bioassay panels : Test against enzyme targets (e.g., carbonic anhydrase, NLRP3) at varying doses (0.001–10 µM).

- Data table :

| Derivative | IC (NLRP3) | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| N-(2-phenylpropyl)-BSA | 0.45 µM | 3.2 | −8.2 |

| N-(3-aminobutyl)-BSA | 1.2 µM | 2.8 | −7.5 |

| N-(thiophen-3-ylmethyl)-BSA | 0.78 µM | 3.5 | −7.9 |

- Key trend : Increased hydrophobicity (LogP >3) enhances membrane permeability but may reduce solubility .

Q. What strategies mitigate low yields in multi-step syntheses of benzenesulfonamide derivatives?

- Optimization :

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield improvement: 20–30%) .

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins (e.g., 70°C, 150 W) .

- In-line purification : Employ catch-and-release cartridges to remove excess sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.